

DGAT-1 inhibitor 3 solubility issues and formulation improvements

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Compound of Interest

Compound Name: DGAT-1 inhibitor 3

Cat. No.: B610736

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Technical Support Center: DGAT-1 Inhibitor 3

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DGAT-1 inhibitors, with a focus on a representative molecule, **DGAT-1 Inhibitor 3** (T863).

Frequently Asked Questions (FAQs)

Q1: What is **DGAT-1 Inhibitor 3** (T863) and what is its mechanism of action?

A1: **DGAT-1 Inhibitor 3**, also known as T863, is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT-1).[1][2][3] DGAT-1 is a key enzyme in lipid metabolism, catalyzing the final step of triglyceride (TG) synthesis.[4] By inhibiting DGAT-1, T863 blocks the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides, thereby reducing the synthesis and storage of fat.[4] This mechanism of action makes it a valuable tool for research into metabolic diseases such as obesity, diabetes, and hyperlipidemia.[5][6][7]

Q2: What are the known solubility characteristics of **DGAT-1 Inhibitor 3** (T863)?

A2: **DGAT-1 Inhibitor 3** (T863) is a lipophilic molecule with poor aqueous solubility. It is generally considered insoluble in water.[3] Its solubility in common laboratory solvents can vary between suppliers. It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and to a lesser extent, in ethanol. For in vivo studies, it is often administered as a suspension.[8]

Q3: Why am I seeing different solubility values for T863 in DMSO from different suppliers?

A3: It is a common issue to find variability in solubility data for research compounds from different vendors. This can be due to several factors, including differences in the purity of the compound, the presence of different salt forms or polymorphs, and the methods used to determine solubility. For instance, some sources may report a qualitative assessment ("slightly soluble"), while others provide a quantitative value (e.g., 45 mg/mL vs. 79 mg/mL in DMSO).^[2]
^[3] It is crucial to perform your own solubility tests on the specific batch of the compound you are using.

Q4: What are the general strategies to improve the solubility and bioavailability of poorly soluble DGAT-1 inhibitors?

A4: For lipophilic compounds like many DGAT-1 inhibitors, several formulation strategies can be employed to enhance solubility and oral bioavailability. These include:

- **Particle Size Reduction:** Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.^[9]
- **Solid Dispersions:** Dispersing the drug in a polymeric carrier at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.^[10]
- **Lipid-Based Formulations:** These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), can solubilize the drug in a lipid matrix, which forms an emulsion or microemulsion in the gastrointestinal tract, facilitating absorption.^[11]
- **Use of Co-solvents and Surfactants:** Creating a solution of the drug in a mixture of solvents and surfactants can be effective for in vivo studies, particularly for oral gavage or injection.

Troubleshooting Guide

Issue: Difficulty in dissolving **DGAT-1 Inhibitor 3** (T863) for in vitro assays.

- Possible Cause: Use of an inappropriate solvent or insufficient solvent volume. T863 is practically insoluble in aqueous buffers.
- Troubleshooting Steps:
 - Prepare a concentrated stock solution in DMSO. Based on supplier data, solubility in fresh, anhydrous DMSO can be high (e.g., up to 79 mg/mL).[3]
 - Use sonication. Gentle warming (to 37°C) and sonication can aid in the dissolution of the compound in DMSO.[12]
 - Perform serial dilutions. Once a concentrated stock in DMSO is prepared, perform serial dilutions into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on the biological system.
 - Check for precipitation. After dilution into the aqueous buffer, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the inhibitor.

Issue: Inconsistent results in animal studies after oral administration of T863.

- Possible Cause: Poor and variable absorption due to the low aqueous solubility of the compound. The physical form of the administered compound (e.g., particle size in a suspension) can greatly influence its bioavailability.
- Troubleshooting Steps:
 - Prepare a homogenous and stable suspension. For oral administration, a common method is to prepare a suspension in a vehicle like 0.5% methylcellulose or Carboxymethyl cellulose sodium (CMC-Na).[3][8] It is critical to ensure the suspension is uniform to allow for consistent dosing.
 - Consider a co-solvent/surfactant system. For some applications, a solution can provide more consistent absorption. A reported formulation for oral administration of T863 is a solution in a vehicle such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[2]

- Control particle size. If using a suspension, controlling the particle size of the solid inhibitor through micronization can lead to more reproducible absorption.
- Evaluate different lipid-based formulations. For pre-clinical development, exploring lipid-based formulations like SMEDDS can significantly improve oral bioavailability.

Data Presentation

Table 1: Solubility of **DGAT-1 Inhibitor 3** (T863)

Solvent	Solubility	Source
Water	Insoluble	[3]
DMSO	≥ 39.4 mg/mL	[12]
DMSO	45 mg/mL (114.08 mM)	[2]
DMSO	79 mg/mL (200.26 mM)	[3]
Ethanol	1.5 mg/mL	[3]
DMF	Slightly soluble	

Note: Solubility values can vary. It is recommended to test the solubility of your specific batch of the compound.

Experimental Protocols

Protocol 1: Preparation of T863 Suspension for Oral Gavage in Rodents

Objective: To prepare a homogenous suspension of T863 for consistent oral dosing in animal studies.

Materials:

- **DGAT-1 Inhibitor 3** (T863) powder
- 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water

- Mortar and pestle or homogenizer
- Stir plate and magnetic stir bar
- Calibrated oral gavage needles

Procedure:

- Weigh the required amount of T863 powder based on the desired final concentration (e.g., 5 mg/mL) and the total volume needed.^[3]
- Triturate the T863 powder in a mortar with a pestle to break up any clumps.
- Gradually add a small volume of the 0.5% CMC-Na vehicle to the powder and mix to form a smooth paste.
- Continue to add the vehicle in small portions while mixing until the desired final volume is reached.
- Transfer the suspension to a suitable container and stir continuously using a magnetic stir bar until the time of administration to ensure homogeneity.
- Before each animal is dosed, gently vortex the suspension to ensure uniformity.

Protocol 2: Preparation of a Solubilized Formulation of T863 for In Vivo Studies

Objective: To prepare a clear solution of T863 for oral administration to potentially improve bioavailability and reduce variability.

Materials:

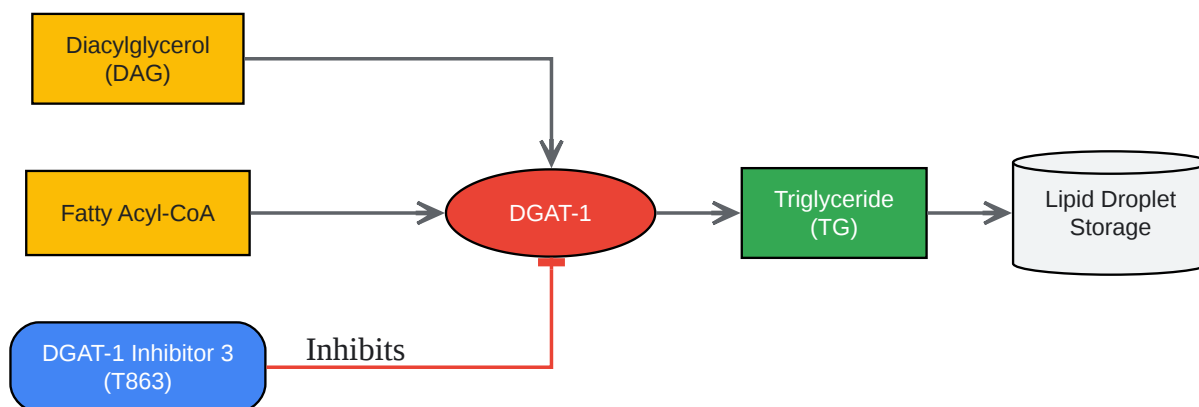
- **DGAT-1 Inhibitor 3** (T863) powder
- DMSO
- PEG300
- Tween 80

- Sterile saline or Phosphate Buffered Saline (PBS)

Procedure:

- Calculate the required amount of T863 for the desired final concentration (e.g., 2 mg/mL).[2]
- Prepare the vehicle by mixing the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[2]
- First, dissolve the T863 powder in the DMSO portion of the vehicle. Sonication may be used to aid dissolution.
- Once the T863 is fully dissolved in the DMSO, add the PEG300 and mix thoroughly.
- Next, add the Tween 80 and mix until the solution is clear.
- Finally, add the saline or PBS and mix to obtain the final formulation. Ensure the solution remains clear.

Visualizations



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Caption: DGAT-1 signaling pathway in triglyceride synthesis.



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Caption: Workflow for improving DGAT-1 inhibitor formulation.

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